molecular formula C29H29N3O3S B11656317 N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11656317
M. Wt: 499.6 g/mol
InChI Key: UUKSBBSDRLKOPK-UHFFFAOYSA-N
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Description

N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of a quinoline core and a cyclooctathiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl group. The cyclooctathiophene moiety is then synthesized and attached to the quinoline core. The final step involves the formation of the carbamoyl group under specific reaction conditions, such as the use of carbamoyl chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{3-CARBAMOYL-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(3-ETHOXYPHENYL)QUINOLINE-4-CARBOXAMIDE lies in its combination of a quinoline core with a cyclooctathiophene moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C29H29N3O3S/c1-2-35-19-11-9-10-18(16-19)24-17-22(20-12-7-8-14-23(20)31-24)28(34)32-29-26(27(30)33)21-13-5-3-4-6-15-25(21)36-29/h7-12,14,16-17H,2-6,13,15H2,1H3,(H2,30,33)(H,32,34)

InChI Key

UUKSBBSDRLKOPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)N

Origin of Product

United States

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